Tris(2-benzimidazolylmethyl)amine
Overview
Description
Tris(2-benzimidazolylmethyl)amine is a polydentate ligand known for its ability to form stable complexes with various metal ions. This compound, with the molecular formula C24H21N7, is often used in coordination chemistry due to its unique structure and properties .
Biochemical Analysis
Cellular Effects
It has been used in the synthesis of materials that can adsorb Hg2+ ions from water
Molecular Mechanism
It has been suggested that it may chelate Hg2+ ions, and that electrostatic interactions between Hg2+ ions and carboxylate groups in a metal-organic framework are plausible mechanisms for Hg2+ ions adsorption .
Temporal Effects in Laboratory Settings
One study found that a material synthesized using Tris(2-benzimidazolylmethyl)amine quickly adsorbs 93.9% of Hg2+ ions within 10 minutes from a 10.0 ppm single ion solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-benzimidazolylmethyl)amine is typically synthesized through the direct condensation of o-phenylenediamine with nitrilotriacetic acid . The reaction involves heating the reactants in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Tris(2-benzimidazolylmethyl)amine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as cobalt, copper, and lanthanides.
Substitution: The benzimidazole rings can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Complexation: Typically involves metal salts like cobalt(II) perchlorate in methanol solution.
Substitution: Requires electrophilic reagents under mild conditions.
Major Products:
Scientific Research Applications
Tris(2-benzimidazolylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Serves as a model compound for the active sites of metalloproteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the development of catalysts and materials for environmental remediation.
Mechanism of Action
The mechanism of action of tris(2-benzimidazolylmethyl)amine primarily involves its ability to chelate metal ions. The benzimidazole rings coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways, particularly those involving metalloproteins .
Comparison with Similar Compounds
- Tris(2-aminoethyl)amine
- Tris(4-formylphenyl)amine
- Di-(2-picolyl)amine
Uniqueness: Tris(2-benzimidazolylmethyl)amine is unique due to its polydentate nature and the presence of benzimidazole rings, which provide strong coordination with metal ions. This makes it particularly useful in forming stable metal complexes and studying metal-ligand interactions .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N,N-bis(1H-benzimidazol-2-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7/c1-2-8-17-16(7-1)25-22(26-17)13-31(14-23-27-18-9-3-4-10-19(18)28-23)15-24-29-20-11-5-6-12-21(20)30-24/h1-12H,13-15H2,(H,25,26)(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGEJHOYBUSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347622 | |
Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64019-57-4 | |
Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-benzimidazolylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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